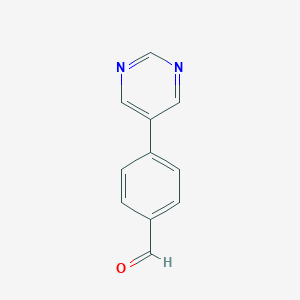

4-(Pyrimidin-5-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNXTOLXLPQMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397501 | |

| Record name | 4-(Pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198084-12-7 | |

| Record name | 4-(Pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Formylphenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Pyrimidin-5-yl)benzaldehyde CAS number and properties

An In-Depth Technical Guide to 4-(Pyrimidin-5-yl)benzaldehyde: Synthesis, Properties, and Applications

Overview and Strategic Importance

This compound is a bifunctional organic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its structure, which incorporates a reactive benzaldehyde moiety and a nitrogen-rich pyrimidine ring, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, owing to its ability to engage in various biological interactions, while the aldehyde group serves as a chemical handle for a wide array of organic transformations.[1]

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol with mechanistic insights, its reactivity profile, and key applications. The information is curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Compound Identification and Physicochemical Profile

Correctly identifying a chemical compound is the foundation of sound scientific research. The universally recognized identifier for this compound is its CAS (Chemical Abstracts Service) number. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 198084-12-7 | [2][3] |

| Molecular Formula | C₁₁H₈N₂O | [2][4] |

| Molecular Weight | 184.19 g/mol | [2][4] |

| Appearance | Off-white to light brown solid/powder | [4][5] |

| Melting Point | 145-149 °C | [2][4] |

| Boiling Point | 369.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.205 g/cm³ (Predicted) | [2] |

| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water. | [5] |

| pKa | 1.52 ± 0.10 (Predicted) | [2] |

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

The most common and efficient method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of its precursors.[6] The reaction couples an organoboron compound (4-formylphenylboronic acid) with an organohalide (5-bromopyrimidine).

Causality of Experimental Design

The choice of reagents and conditions is critical for the success of the Suzuki coupling.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective catalyst. The palladium atom is the active center that cycles through different oxidation states (Pd(0) and Pd(II)) to facilitate the C-C bond formation.[6]

-

Base: An aqueous base, such as sodium carbonate (Na₂CO₃), is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[6]

-

Solvent System: A mixed solvent system, typically an organic solvent like dimethoxyethane (DME) and water, is used. DME solubilizes the organic starting materials and the catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction efficiently proceeds at the interface.[4]

Experimental Protocol

Materials:

-

5-bromopyrimidine

-

4-formylphenylboronic acid

-

Sodium carbonate monohydrate (Na₂CO₃·H₂O)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Dimethoxyethane (DME)

-

Deionized Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

To a stirred solution of 5-bromopyrimidine (1.0 eq.) in a mixture of dimethoxyethane and water (4:1 v/v), add 4-formylphenylboronic acid (1.3-3.0 eq.) and sodium carbonate monohydrate (1.3-3.0 eq.).[4]

-

Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) to the mixture.[4]

-

Heat the reaction mixture to 90 °C and stir for approximately 18 hours. The reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to track the consumption of the starting materials.[4]

-

After the reaction is complete, cool the mixture to room temperature and quench with water.[4]

-

Extract the product into an organic solvent such as dichloromethane.[4]

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[4]

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.[4]

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a highly versatile intermediate.[7]

-

Aldehyde Group Reactivity: The electrophilic carbonyl carbon of the aldehyde is a prime site for nucleophilic attack. This allows the compound to readily participate in a variety of classical organic reactions, including:

-

Wittig and Horner-Wadsworth-Emmons reactions for olefination.[7]

-

Reductive amination to form secondary and tertiary amines.

-

Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated systems.[7]

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding benzyl alcohol.

-

-

Pyrimidine Ring Reactivity: The pyrimidine ring, being electron-deficient, can undergo nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the aldehyde. The nitrogen atoms can also act as hydrogen bond acceptors, a key feature for molecular recognition in biological systems and for directing the assembly of supramolecular structures.

This reactivity profile allows the compound to serve as a linchpin in the synthesis of diverse molecular scaffolds, particularly in the development of novel kinase inhibitors and other targeted therapeutics where the pyrimidine moiety is a common pharmacophore.

Role as a Versatile Intermediate

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 198084-12-7 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 198084-12-7 [chemicalbook.com]

- 5. This compound(198084-12-7) 1H NMR [m.chemicalbook.com]

- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Pyrimidin-5-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(Pyrimidin-5-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry and drug discovery.[1][2][3][4] This document offers a robust, field-proven protocol for the synthesis via a Palladium-catalyzed Suzuki cross-coupling reaction, followed by a systematic workflow for structural and purity verification using modern analytical techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with the necessary insights for successful replication and adaptation.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of nucleobases like cytosine, thymine, and uracil, which are fundamental to DNA and RNA.[3][4] This inherent biological relevance has driven extensive research into synthetic pyrimidine derivatives, which exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][5]

This compound (Molecular Formula: C₁₁H₈N₂O, Molecular Weight: 184.19 g/mol ) serves as a critical intermediate, merging the biologically significant pyrimidine moiety with a reactive benzaldehyde functional group.[6][7][8] This unique combination allows for its versatile use in the construction of more complex molecules through reactions like reductive amination, Wittig reactions, and further cross-coupling, enabling the exploration of novel chemical space for drug candidates. This guide provides a validated pathway to access this high-value compound.

Synthesis via Suzuki Cross-Coupling

The method of choice for constructing the C-C bond between the pyrimidine and phenyl rings is the Suzuki cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its reliability, functional group tolerance, and relatively mild reaction conditions.

Principle of the Reaction

The synthesis involves a palladium-catalyzed reaction between 5-bromopyrimidine and 4-formylphenylboronic acid. The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition with the aryl bromide. Following this, transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.[9][10][11][12] The selection of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is based on its proven efficacy and commercial availability for such transformations.[6][11]

Experimental Workflow: Synthesis

Caption: Suzuki coupling synthesis workflow.

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a 4:1 mixture of dimethoxyethane (DME) and water. The solvent volume should be sufficient to achieve a reactant concentration of approximately 0.1 M.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq.). The flask should be purged with the inert gas for several minutes. Rationale: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for approximately 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (CH₂Cl₂).[6] Rationale: Dichloromethane is an effective solvent for extracting the product while being immiscible with the aqueous phase containing inorganic salts.

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6][13][14] The pure fractions are then combined and concentrated to yield this compound as a solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Characterization Workflow

Caption: Analytical workflow for product validation.

Expected Analytical Data

The following tables summarize the expected data from the characterization of this compound.

Table 1: Physical Properties

| Property | Expected Value | Source(s) |

|---|---|---|

| Appearance | Pale yellow to light brown solid |

| Melting Point | 145-149 °C |[6] |

Table 2: Spectroscopic Data

| Technique | Expected Data | Rationale & Source(s) |

|---|---|---|

| ¹H NMR | ~10.1 ppm (s, 1H, -CHO)~9.3 ppm (s, 1H, Pyrimidine H-2)~9.1 ppm (s, 2H, Pyrimidine H-4, H-6)~8.1 ppm (d, 2H, Ar-H)~7.9 ppm (d, 2H, Ar-H) | The aldehyde proton is highly deshielded. Pyrimidine protons appear at a very low field due to the electron-withdrawing nitrogens. The benzaldehyde protons will show a characteristic AA'BB' splitting pattern.[15][16][17] |

| ¹³C NMR | ~192 ppm (C=O)~159 ppm (Pyrimidine C-4, C-6)~157 ppm (Pyrimidine C-2)~125-140 ppm (Aromatic & Pyrimidine C's) | The carbonyl carbon is characteristic. The chemical shifts of the heterocyclic carbons are influenced by the nitrogen atoms.[15][17][18] |

| Mass Spec. | [M+H]⁺: ~185.07 m/z | Corresponds to the protonated molecular ion. High-Resolution Mass Spectrometry (HRMS) would provide an exact mass for C₁₁H₉N₂O⁺ to confirm elemental composition.[7][19] |

| FTIR (cm⁻¹) | ~3070 (Aromatic C-H stretch)~2820, ~2720 (Aldehyde C-H stretches)~1705 (Strong, C=O stretch)~1580, ~1490 (Aromatic C=C stretches) | Each functional group has a characteristic vibrational frequency. The strong carbonyl peak and the pair of aldehyde C-H stretches are highly diagnostic.[20][21][22][23] |

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis of this compound via Suzuki cross-coupling. The causality for key experimental steps, from the choice of catalyst to the purification strategy, has been detailed to empower researchers with a deeper understanding of the process. The comprehensive characterization workflow provides a clear and systematic approach to validating the final product's identity and purity. By following this guide, researchers and drug development professionals can confidently produce this valuable heterocyclic building block, facilitating the advancement of medicinal chemistry programs that rely on the pyrimidine scaffold.

References

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Center for Biotechnology Information. [Link]

-

Purifying aldehydes? (2015). Reddit. [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). ResearchGate. [Link]

-

Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

-

Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

- Separation of aromatic aldehydes. (n.d.).

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). National Center for Biotechnology Information. [Link]

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). National Center for Biotechnology Information. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Universitat de Barcelona. [Link]

-

This compound. (n.d.). Porphyrin Systems. [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate. [Link]

-

Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.). National Center for Biotechnology Information. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). National Center for Biotechnology Information. [Link]

-

4-(Pyrimidin-2-yl)benzaldehyde. (n.d.). PubChem. [Link]

-

High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (2021). National Center for Biotechnology Information. [Link]

-

High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (n.d.). RSC Publishing. [Link]

-

Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). National Center for Biotechnology Information. [Link]

-

Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (n.d.). ResearchGate. [Link]

-

4-Pyrimidin-5-yl-benzaldehyde CAS NO.198084-12-7. (n.d.). LookChem. [Link]

-

FT-IR Spectrum of Benzaldehyde. (n.d.). ResearchGate. [Link]

-

Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. (n.d.). NIST WebBook. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchtrend.net [researchtrend.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 198084-12-7 [chemicalbook.com]

- 7. 4-(Pyrimidin-2-yl)benzaldehyde | C11H8N2O | CID 12703722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Pyrimidin-5-yl-benzaldehyde, CasNo.198084-12-7 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. This compound(198084-12-7) 1H NMR [m.chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. digibuo.uniovi.es [digibuo.uniovi.es]

- 19. This compound | 198084-12-7 | Benchchem [benchchem.com]

- 20. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

4-(Pyrimidin-5-yl)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-(Pyrimidin-5-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Core Characteristics and Significance

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure uniquely combines a benzaldehyde moiety, a versatile chemical handle for a wide array of organic transformations, with a pyrimidine ring, a privileged scaffold in drug discovery due to its presence in the nucleobases of DNA and RNA.[3][4] This hybrid architecture makes it a valuable building block for synthesizing more complex molecules with potential therapeutic activities.[1][3] The compound typically appears as a pale yellow to light brown solid and is moderately soluble in common organic solvents like dichloromethane and ethanol, with lower solubility in water.[3]

The presence of the nitrogen-containing pyrimidine ring influences the electronic properties of the entire molecule, making it a key intermediate for developing novel pharmaceuticals, agrochemicals, and functional materials.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂O | [1][3][5][6][7] |

| Molecular Weight | 184.19 g/mol | [1][3][6][7] |

| CAS Number | 198084-12-7 | [1][3][5][6] |

| Appearance | Pale yellow to light brown powder/solid | [3] |

| Melting Point | 145-149 °C | [6][8] |

| Boiling Point | 369.1 °C at 760 mmHg | [7][8] |

| Synonyms | 5-(4-Formylphenyl)pyrimidine, 4-(5-Pyrimidinyl)benzaldehyde | [1][3][9] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most common and efficient synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's high tolerance for various functional groups (like the aldehyde present in the target molecule), its relatively mild conditions, and its high yields. The core of this process involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

In this specific synthesis, 5-bromopyrimidine serves as the organohalide, and 4-formylphenylboronic acid is the organoboron partner.[6] The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), facilitates the formation of a new carbon-carbon bond between the pyrimidine and phenyl rings. A base, such as sodium carbonate, is essential for the transmetalation step of the catalytic cycle.[6]

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[6]

-

Reaction Setup: To a round-bottom flask, add 5-bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of dimethoxyethane (DME) and water to the flask. The concentration should be approximately 0.1 M with respect to the 5-bromopyrimidine.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq.) to the stirred solution.

-

Heating: Heat the reaction mixture to 90 °C and stir for 16-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Quenching and Extraction: After cooling to room temperature, quench the reaction with water. Extract the aqueous mixture multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two principal functional groups: the aldehyde and the pyrimidine ring.

-

Aldehyde Reactivity: The aldehyde group is a primary site for nucleophilic addition.[3] Its electrophilic carbonyl carbon readily reacts with nucleophiles, making it a key component in various condensation and olefination reactions, such as the Knoevenagel, Claisen-Schmidt, and Wittig reactions.[2] This reactivity is fundamental to its use as a building block for constructing larger, more complex molecular architectures.[2]

-

Pyrimidine Moiety: The pyrimidine ring, along with the formyl group, acts as an electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic aromatic substitution.[2] More importantly, the pyrimidine core is a well-established pharmacophore with inherent biological relevance.[2][4] Its inclusion in a molecular structure can facilitate interactions with biological targets and improve pharmacokinetic properties.

Application in the Synthesis of Bioactive Heterocycles

A significant application of this compound is in multicomponent reactions to form fused heterocyclic systems. For instance, it serves as the aldehyde component in the synthesis of pyrimido[4,5-b]quinolines.[10] These compounds are of high interest in medicinal chemistry due to their reported biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties.[4][10]

In a typical one-pot reaction, this compound is condensed with a 1,3-dicarbonyl compound (like dimedone) and an amino-pyrimidine (like 6-amino-1,3-dimethyluracil) to rapidly construct the complex pyrimido[4,5-b]quinoline scaffold.[10]

Caption: Application in synthesizing bioactive pyrimido[4,5-b]quinoline derivatives.

Experimental Protocol: Multicomponent Synthesis of a Pyrimido[4,5-b]quinoline Derivative

This protocol is a representative example based on similar reported multicomponent reactions.[10]

-

Reactant Mixing: In a reaction vessel, combine this compound (1.0 eq.), dimedone (1.0 eq.), and 6-amino-1,3-dimethyluracil (1.0 eq.).

-

Catalyst Addition: Add a catalytic amount of a basic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO, ~15 mol%).

-

Reaction Conditions: Heat the mixture under solvent-free conditions at 90-100 °C for the time specified by the reaction monitoring (typically a few hours).

-

Workup: After the reaction is complete (as determined by Thin Layer Chromatography), cool the mixture to room temperature.

-

Isolation: Add ethanol to the solidified crude product and heat to reflux. Cool the solution to crystallize the product.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrimido[4,5-b]quinoline derivative.

Conclusion

This compound is a strategically important chemical intermediate. Its straightforward synthesis via robust methods like the Suzuki coupling, combined with the versatile reactivity of its aldehyde group and the inherent biological relevance of the pyrimidine ring, makes it an invaluable tool for researchers. Its application as a key building block in the construction of complex, bioactive heterocyclic systems underscores its importance in the ongoing quest for novel therapeutic agents in drug discovery and development.

References

-

4-Pyrimidin-5-yl-benzaldehyde CAS NO.198084-12-7. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

-

Cas 198084-12-7, this compound. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). porphyrin-systems. Retrieved January 4, 2026, from [Link]

-

4-(Pyrimidin-2-yl)benzaldehyde | C11H8N2O | CID 12703722. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

-

This compound | CAS#:198084-12-7. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. Retrieved January 4, 2026, from [Link]

-

An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines. (2023). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

Sources

- 1. Cas 198084-12-7,this compound | lookchem [lookchem.com]

- 2. This compound | 198084-12-7 | Benchchem [benchchem.com]

- 3. CAS 198084-12-7: this compound [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Pyrimidin-5-yl-benzaldehyde, CasNo.198084-12-7 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 6. This compound | 198084-12-7 [chemicalbook.com]

- 7. This compound – porphyrin-systems [porphyrin-systems.com]

- 8. This compound | CAS#:198084-12-7 | Chemsrc [chemsrc.com]

- 9. This compound | 198084-12-7 [amp.chemicalbook.com]

- 10. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4-(Pyrimidin-5-yl)benzaldehyde

Executive Summary

4-(Pyrimidin-5-yl)benzaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of complex therapeutic agents.[1] The molecule's unique structure, combining a hydrophilic pyrimidine moiety with a more hydrophobic benzaldehyde core, presents a distinct physicochemical profile that governs its behavior in biological and pharmaceutical systems. Understanding its solubility and stability is not merely a procedural step but a foundational requirement for successful drug discovery and development. Poor solubility can impede bioavailability and lead to unreliable in vitro assay results, while instability compromises shelf-life, efficacy, and safety.[2]

This technical guide provides an in-depth analysis of the critical solubility and stability characteristics of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering both the theoretical basis and detailed, field-proven experimental protocols for comprehensive assessment. We will explore the key degradation pathways predicted by its chemical structure and outline a systematic approach to forced degradation studies as mandated by international regulatory guidelines.[3][4]

Section 1: Physicochemical Profile and Structural Considerations

This compound is a solid, typically appearing as a pale yellow to light brown powder.[1] Its structure is a composite of two key functional groups whose properties dictate its overall behavior.

-

The Pyrimidine Ring: This nitrogen-containing heterocycle is a key feature in many biologically active compounds. The two nitrogen atoms can act as hydrogen bond acceptors, contributing to potential interactions with polar solvents. However, the pyrimidine ring is electron-deficient, which makes it relatively stable but can influence the reactivity of its substituents.[5]

-

The Benzaldehyde Group: The aromatic aldehyde is the primary site of chemical reactivity and a major determinant of the molecule's stability. The formyl group (-CHO) is highly susceptible to oxidation, a common degradation pathway for aldehydes.[6][7] The benzene ring contributes to the molecule's hydrophobicity.

An understanding of this dual nature is paramount for predicting its solubility and designing robust stability studies.

| Property | Data | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 5-(4-Formylphenyl)pyrimidine | [1] |

| CAS Number | 198084-12-7 | [1] |

| Molecular Formula | C₁₁H₈N₂O | [8][9] |

| Molecular Weight | 184.19 g/mol | [8][10] |

| Appearance | Pale yellow to light brown solid | [1] |

| Melting Point | 145-149 °C | [8][11] |

Section 2: Comprehensive Solubility Assessment

A compound's solubility dictates its absorption, distribution, and overall bioavailability. For this compound, solubility is expected to be limited in aqueous media due to the hydrophobic phenyl ring, but moderate in common organic solvents.[1] We will detail the two primary methods for solubility determination: kinetic and thermodynamic.

2.1 Causality of Method Selection: Kinetic vs. Thermodynamic Solubility

The choice between kinetic and thermodynamic solubility assessment is driven by the stage of drug development.[12][13]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[14][15] It is a high-throughput method ideal for the early discovery phase (e.g., hit-to-lead) to quickly rank and filter large numbers of compounds where material is limited.[12][13] The results, however, can be higher than the true solubility due to the formation of supersaturated solutions.[15]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over an extended period.[13][16] It is the "gold standard" measurement, critical for lead optimization, pre-formulation, and regulatory submissions, as it reflects the maximum dissolved concentration under equilibrium conditions.[2][17]

2.2 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is the reference method for determining equilibrium solubility.[18]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent system at equilibrium.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, 0.1 N HCl, various organic solvents)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg into 1 mL of solvent). Causality: Ensuring excess solid is present is critical to guarantee that the resulting solution is saturated at equilibrium.

-

Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Causality: This extended agitation period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid phases.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Causality: Centrifugation is a crucial step to separate the saturated supernatant from undissolved particles without altering the equilibrium.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter. Causality: This removes any remaining fine particulates that could falsely elevate the measured concentration.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.[19]

-

Data Reporting: Report the solubility in units of µg/mL or µM.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Water | ~7.0 | 25 | [Insert Data] |

| 0.1 N HCl | 1.0 | 25 | [Insert Data] |

| PBS | 7.4 | 25 | [Insert Data] |

| Ethanol | N/A | 25 | [Insert Data] |

| Dichloromethane | N/A | 25 | [Insert Data] |

Section 3: Intrinsic Stability and Forced Degradation

Stability testing is a non-negotiable part of drug development, providing critical information on how a drug substance's quality changes over time under various environmental factors.[3][4] Forced degradation (or stress testing) is the process of intentionally degrading the molecule under conditions more severe than accelerated stability testing.[20] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used (i.e., that they are "stability-indicating").[20][21][22]

3.1 Predicted Degradation Pathways

The structure of this compound suggests several potential degradation routes:

-

Oxidation: This is the most anticipated degradation pathway. The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 4-(pyrimidin-5-yl)benzoic acid. This can occur via autoxidation on exposure to air or be accelerated by oxidizing agents.[6][7][23]

-

Hydrolysis: While the core structure is generally stable, the pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.[24][25][26] The stability across a pH range must be evaluated.

-

Photodegradation: Aromatic systems containing heteroatoms and carbonyl groups can absorb UV light, making them susceptible to photolytic degradation.[27] Photostability testing is a specific requirement of ICH guidelines (Q1B).[28][29][30][31]

3.2 Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation profile of this compound under various stress conditions.

Analytical Method: A validated stability-indicating HPLC method is required. This method must be able to resolve the parent peak from all process impurities and degradation products.[21][32][33] A gradient reversed-phase method with UV detection is standard; coupling with a mass spectrometer (LC-MS) is highly beneficial for identifying unknown degradants.[32]

General Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).

-

For each condition, include a control sample stored at ambient temperature and protected from light.

-

The goal is to achieve 5-20% degradation.[34][35] If degradation is too rapid, reduce the stress duration or intensity. If it is too slow, increase them.

Stress Conditions:

-

Acid Hydrolysis: Mix the drug solution with 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize the sample before HPLC analysis.[36]

-

Base Hydrolysis: Mix the drug solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified time. Neutralize before analysis.[36]

-

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and monitor over time (e.g., up to 24 hours).[35][37] Causality: H₂O₂ is used to simulate potential oxidative stress the drug may encounter during its shelf life.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in an oven. Also, test under conditions of high temperature and humidity (e.g., 60°C / 75% RH).[34]

-

Photodegradation: Expose the drug solution and solid drug substance to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[20][28] A parallel sample wrapped in aluminum foil serves as the dark control.

3.3 Data Presentation and Interpretation

The results should be summarized to clearly show the molecule's liabilities.

| Stress Condition | Reagent/Parameters | Duration | % Degradation of Parent | Major Degradant(s) (Peak Area %, RRT) |

| Acid Hydrolysis | 0.1 N HCl, 80°C | 8 hours | [Insert Data] | [Insert Data] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 4 hours | [Insert Data] | [Insert Data] |

| Oxidation | 3% H₂O₂, RT | 24 hours | [Insert Data] | [Insert Data] |

| Thermal (Solid) | 80°C, Dry Heat | 7 days | [Insert Data] | [Insert Data] |

| Photolytic (Solution) | ICH Q1B Light Source | Per Guideline | [Insert Data] | [Insert Data] |

The primary degradation product under oxidative stress is expected to be 4-(pyrimidin-5-yl)benzoic acid. This can be confirmed by synthesizing the standard or by LC-MS analysis. This stability data is crucial for guiding formulation development (e.g., inclusion of antioxidants), selecting appropriate packaging (e.g., light-protective), and defining storage conditions.

Conclusion

A thorough and systematic evaluation of solubility and stability is indispensable for the successful advancement of this compound as a pharmaceutical intermediate or drug candidate. This guide has outlined the core principles and provided actionable protocols for these critical assessments. The molecule's primary stability liability is the oxidative conversion of the aldehyde moiety to a carboxylic acid. Its solubility is expected to be pH-dependent and generally low in aqueous media, necessitating careful consideration during formulation. By applying the methodologies described herein, researchers can generate the robust, reliable data required to make informed decisions, mitigate development risks, and ensure the quality and safety of the final therapeutic product.

References

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

-

European Medicines Agency. (1996, May 22). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

Various Authors. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. IntechOpen. [Link]

-

Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233. [Link]

-

Q1 Scientific. (n.d.). Photostability. Q1 Scientific. [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

ICH. (2003, August). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

-

Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]

-

Pharma Compliance. (2025, April 3). Q1A (R2) A deep dive in Stability Studies [Video]. YouTube. [Link]

-

Wechsler, J. (2025, April 17). ICH releases overhauled stability guideline for consultation. RAPS. [Link]

-

Oreate AI Blog. (2025, December 12). Ich Guidelines for Stability Studies PPT. Oreate AI Blog. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Dong, M. W. (2021, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Kansy, M., & Avdeef, A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Digital Deposit of the University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Schieberle, P., & Granvogl, M. (2021). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. European Food Research and Technology, 247(11), 2649–2659. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

-

Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Pharmaceutical and Biomedical Analysis, 3(4), 2278-6074. [Link]

-

Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. National Center for Biotechnology Information. [Link]

-

Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. ASM Journals. [Link]

-

S. S. Sonawane, et al. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Research Journal of Pharmacy and Technology. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Image]. ResearchGate. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

ResearchGate. (2025, August 7). Oxidation of Benzaldehyde to Benzoic Acid using Heterogenous Nial-Hydrotalcite-Like-Compounds as the Catalyst in Acetic Acid. ResearchGate. [Link]

-

Patel, P. N., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(3), 350–357. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Pyrimidin-2-yl)benzaldehyde. PubChem. [Link]

-

Porphyrin Systems. (n.d.). This compound. Porphyrin Systems. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [Link]

-

ResearchGate. (n.d.). Scheme. Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[16][28][29]triazolo[1,5-c]. ResearchGate. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Shapiro, R., & Danzig, M. (1973). Acidic hydrolysis of pyrimidine deoxyribonucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 319(1), 5–10. [Link]

-

Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. [Link]

Sources

- 1. CAS 198084-12-7: this compound [cymitquimica.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. database.ich.org [database.ich.org]

- 4. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 198084-12-7 [chemicalbook.com]

- 9. This compound – porphyrin-systems [porphyrin-systems.com]

- 10. 4-(Pyrimidin-2-yl)benzaldehyde | C11H8N2O | CID 12703722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. enamine.net [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. inventivapharma.com [inventivapharma.com]

- 18. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijtsrd.com [ijtsrd.com]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 29. ema.europa.eu [ema.europa.eu]

- 30. q1scientific.com [q1scientific.com]

- 31. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. rjpn.org [rjpn.org]

- 34. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 35. resolvemass.ca [resolvemass.ca]

- 36. ijrpp.com [ijrpp.com]

- 37. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 4-(Pyrimidin-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-(Pyrimidin-5-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This document, intended for researchers and professionals in drug development, offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound, with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol , is a bifunctional organic molecule. It incorporates a reactive aldehyde group on a phenyl ring, which is, in turn, substituted with a pyrimidine ring. The pyrimidine motif is a crucial pharmacophore found in numerous therapeutic agents, imparting a wide range of biological activities. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including the synthesis of Schiff bases, chalcones, and other heterocyclic systems of medicinal interest. Its significance as a precursor in the synthesis of pyrimidine-based chalcones has been noted in scientific literature.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a Suzuki coupling reaction between 5-bromopyrimidine and 4-formylphenylboronic acid. The reaction is generally catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base.

Detailed experimental protocols for the synthesis are crucial for obtaining pure compounds, which in turn is essential for accurate spectroscopic analysis. A general procedure is outlined below.

Experimental Protocol: Suzuki Coupling for this compound Synthesis

Materials:

-

5-Bromopyrimidine

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Sodium carbonate

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction vessel, add 5-bromopyrimidine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a 4:1 mixture of DME and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Spectroscopic Data and Interpretation

The structural confirmation and purity assessment of synthesized this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. The expected signals for this compound are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~9.3 | Singlet | 1H | Pyrimidine H-2 |

| ~9.0 | Singlet | 2H | Pyrimidine H-4, H-6 |

| ~8.1 | Doublet | 2H | Aromatic protons ortho to -CHO |

| ~7.9 | Doublet | 2H | Aromatic protons meta to -CHO |

Interpretation:

-

The downfield singlet at approximately 10.1 ppm is characteristic of an aldehyde proton.

-

The singlet at around 9.3 ppm is assigned to the proton at the 2-position of the pyrimidine ring.

-

The two equivalent protons at the 4 and 6 positions of the pyrimidine ring appear as a singlet at about 9.0 ppm.

-

The aromatic region will show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group will be deshielded and appear further downfield (~8.1 ppm) compared to the protons meta to the aldehyde group (~7.9 ppm).

¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~158 | Pyrimidine C-4, C-6 |

| ~157 | Pyrimidine C-2 |

| ~140 | Aromatic Quaternary Carbon (C-CHO) |

| ~135 | Aromatic Quaternary Carbon (C-pyrimidine) |

| ~131 | Aromatic CH (ortho to -CHO) |

| ~129 | Aromatic CH (meta to -CHO) |

| ~125 | Pyrimidine C-5 |

Interpretation:

-

The signal at approximately 192 ppm is indicative of an aldehyde carbonyl carbon.

-

The signals for the pyrimidine carbons are expected in the range of 125-158 ppm.

-

The aromatic carbons will appear in the typical range of 120-140 ppm. The quaternary carbons will generally have weaker signals compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic and Pyrimidine C=C and C=N skeletal vibrations |

| ~1200 | Medium | C-N stretch |

| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Interpretation:

-

The strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde.

-

The characteristic, and often weak, pair of bands around 2850 and 2750 cm⁻¹ are diagnostic for the C-H stretch of an aldehyde.

-

The absorptions in the 1600-1450 cm⁻¹ region are due to the skeletal vibrations of the aromatic and pyrimidine rings.

-

The strong band around 830 cm⁻¹ suggests a 1,4-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₈N₂O), the expected molecular ion peak and key fragments are:

| m/z | Interpretation |

| 184 | [M]⁺, Molecular ion |

| 183 | [M-H]⁺, Loss of the aldehyde proton |

| 155 | [M-CHO]⁺, Loss of the formyl group |

| 128 | [C₈H₄N₂]⁺, Fragmentation of the benzonitrile-like cation |

| 79 | [C₅H₃N₂]⁺, Pyrimidinyl cation |

Interpretation:

-

The molecular ion peak at m/z 184 confirms the molecular weight of the compound.

-

A prominent peak at m/z 183 is expected due to the facile loss of the aldehydic proton.

-

The loss of the entire formyl group (CHO) results in a fragment at m/z 155.

-

Further fragmentation can lead to the pyrimidinyl cation at m/z 79 and other characteristic aromatic fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust basis for the confident identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is indispensable for any researcher utilizing this compound in synthesis and drug discovery. The provided experimental protocol for its synthesis, coupled with the detailed interpretation of its spectral features, serves as a valuable resource for ensuring the quality and identity of this important chemical building block.

References

- Al-Anazi, M., Sahoo, B. M., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 608-632. [This review article provides context on the use of 4-(pyrimidin-5-yl)

-

PubChem. This compound. [Link] [This database provides a summary of the compound's properties and links to relevant literature.]

An In-depth Technical Guide to the Synthesis and Prospective Crystallographic Analysis of 4-(Pyrimidin-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrimidin-5-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[1][2] Its unique molecular architecture, featuring a pyrimidine ring linked to a benzaldehyde moiety, offers multiple sites for chemical modification and participation in various intermolecular interactions. This guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and a detailed prospective workflow for the determination and analysis of its crystal structure. While an experimentally determined crystal structure has not been publicly reported to date, this document outlines the established methodologies, from single-crystal X-ray diffraction to computational modeling, that would be employed for its complete structural elucidation.[3] This serves as a foundational resource for researchers seeking to understand, utilize, and characterize this important synthetic intermediate.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its prevalence in biologically essential molecules such as nucleic acids and vitamins. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound merges the biologically significant pyrimidine core with the reactive aldehyde functional group, making it a highly valuable precursor in drug discovery programs.[1][2] The aldehyde group serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular libraries for biological screening.

Understanding the three-dimensional structure of this molecule at an atomic level is paramount for rational drug design. A crystal structure would reveal crucial information about its conformation, planarity, and the nature of its intermolecular interactions, such as hydrogen bonding and π-π stacking. This knowledge is instrumental in predicting how the molecule might interact with biological targets and in designing derivatives with improved potency and selectivity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and the design of crystallization experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂O | [1][2][4] |

| Molecular Weight | 184.19 g/mol | [1][4] |

| Appearance | Pale yellow to light brown solid | [2] |

| Melting Point | 145-149 °C | [1][4] |

| Boiling Point (est.) | 369.1 °C at 760 mmHg | [1][5] |

| Density (est.) | 1.205 g/cm³ | [1] |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, dichloromethane), less soluble in water. | [2] |

| CAS Number | 198084-12-7 | [1][4][6] |

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.

Reaction Scheme

The synthesis involves the coupling of 5-bromopyrimidine with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: To a stirred solution of 5-bromopyrimidine (1.0 eq.) and 4-formylphenylboronic acid (1.3-3.0 eq.) in a 4:1 mixture of dimethoxyethane (DME) and water, add sodium carbonate monohydrate (1.3-3.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 90 °C and stir for approximately 18 hours.

-

Workup: After cooling to room temperature, quench the reaction with water.

-

Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or silica gel radial chromatography to yield the final product.

Prospective Crystallographic Analysis

As no public crystal structure data is available for this compound, this section outlines a comprehensive workflow for its determination and analysis.

Experimental Workflow for Crystal Structure Determination

The primary method for elucidating the atomic-resolution three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD).

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodologies

4.2.1. Single Crystal Growth

The critical first step is to grow high-quality single crystals suitable for diffraction. This often requires screening various conditions:

-

Solvent Selection: A range of solvents with varying polarities should be tested. Given its solubility profile, solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, or mixtures thereof, would be appropriate starting points.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

4.2.2. Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.

4.2.3. Powder X-ray Diffraction (PXRD)

In cases where suitable single crystals cannot be obtained, or to analyze the bulk material, powder X-ray diffraction can be employed. While not providing the same level of detail as SCXRD, PXRD is invaluable for:

-

Phase Identification: Confirming the crystalline nature and purity of the bulk sample.

-

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound.

-

Unit Cell Determination: In favorable cases, the unit cell parameters can be determined from a high-quality powder pattern.

Computational Modeling and Structure Prediction

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure.

-

Conformational Analysis: Quantum mechanical calculations (e.g., Density Functional Theory) can be used to determine the most stable gas-phase conformation of the molecule.

-

Crystal Structure Prediction (CSP): Specialized algorithms can be used to generate a landscape of plausible crystal packing arrangements based on the molecule's shape and intermolecular interaction potentials. While computationally intensive, CSP can provide valuable starting models for analysis or for aiding in the interpretation of experimental powder diffraction data.

Anticipated Structural Features and Intermolecular Interactions

Based on the molecular structure of this compound, several key intermolecular interactions are expected to govern its crystal packing:

-

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. Weak C-H---O and C-H---N hydrogen bonds involving the aldehyde and aromatic C-H groups are also likely to be present.

-

π-π Stacking: The aromatic phenyl and pyrimidine rings are expected to participate in π-π stacking interactions, which will play a significant role in the overall crystal packing.

-

Dipole-Dipole Interactions: The polar aldehyde group will contribute to dipole-dipole interactions within the crystal lattice.

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Applications in Drug Discovery and Materials Science

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications, leveraging the established importance of the pyrimidine core in medicinal chemistry. The reactivity of the aldehyde allows for its incorporation into larger, more complex scaffolds, making it a valuable tool for generating novel chemical entities for high-throughput screening and lead optimization.

Beyond pharmaceuticals, the rigid, aromatic structure of this compound makes it a candidate for applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs), porous organic frameworks, and other functional materials where specific electronic and packing properties are desired.

Conclusion

This compound is a synthetic intermediate of considerable importance, with its value rooted in the combination of a biologically relevant pyrimidine ring and a synthetically versatile aldehyde group. While its crystal structure remains to be experimentally determined, this guide has provided a comprehensive overview of its synthesis, properties, and a detailed roadmap for its complete crystallographic characterization. The elucidation of its three-dimensional structure through the methodologies outlined herein will provide invaluable insights for the rational design of novel therapeutic agents and functional materials, further solidifying the role of this compound as a critical building block in modern chemical research.

References

-

4-Pyrimidin-5-yl-benzaldehyde CAS NO.198084-12-7 - LookChem. Available at: [Link]

-

This compound - porphyrin-systems. Available at: [Link]

-

Cas 198084-12-7,this compound | lookchem. Available at: [Link]

Sources

- 1. Cas 198084-12-7,this compound | lookchem [lookchem.com]

- 2. CAS 198084-12-7: this compound [cymitquimica.com]

- 3. This compound | 198084-12-7 | Benchchem [benchchem.com]

- 4. This compound | 198084-12-7 [chemicalbook.com]

- 5. This compound – porphyrin-systems [porphyrin-systems.com]

- 6. 4-Pyrimidin-5-yl-benzaldehyde, CasNo.198084-12-7 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

Foreword: The Emergence of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 4-(Pyrimidin-5-yl)benzaldehyde: Synthesis, Properties, and Applications

In the landscape of modern organic synthesis and medicinal chemistry, the strategic fusion of distinct chemical moieties into a single molecular framework is a cornerstone of innovation. This compound (CAS No: 198084-12-7) stands as a prime exemplar of such a scaffold. It marries the electrophilic reactivity of a benzaldehyde with the unique electronic properties and biological relevance of a pyrimidine ring.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its burgeoning applications as a critical intermediate in the development of novel therapeutics and functional materials.

Physicochemical and Structural Characteristics

This compound is an organic compound that presents as a pale yellow to light brown solid.[1] Its structure is characterized by a pyrimidine ring attached at its 5-position to the 4-position of a benzaldehyde molecule. This arrangement creates a molecule with dual reactivity: the aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the pyrimidine ring, a key component of nucleic acids, imparts specific electronic and hydrogen-bonding characteristics that are highly sought after in drug design.[1][2]

Core Properties

A summary of the key physicochemical data for this compound is presented below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 198084-12-7 | [2][3][4] |

| Molecular Formula | C₁₁H₈N₂O | [1][3][4] |

| Molecular Weight | 184.19 g/mol | [2][3][4] |

| Appearance | Pale yellow to light brown solid/powder | [1] |

| Melting Point | 145-149 °C | [3][4][5] |

| Boiling Point | 369.1 °C at 760 mmHg | [3][5] |

| Density | 1.205 g/cm³ | [3] |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water. | [1] |

Synthesis and Mechanistic Rationale: The Suzuki-Miyaura Cross-Coupling Approach

While various synthetic routes can be envisioned, the predominant and most efficient method for preparing this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is renowned for its high functional group tolerance, making it the ideal choice for this synthesis as it preserves the reactive aldehyde moiety, which might not be stable under harsher reaction conditions.

Causality Behind Experimental Choices:

-

Choice of Reactants: The synthesis strategically couples 5-bromopyrimidine with 4-formylphenylboronic acid. The bromo-substituted pyrimidine serves as the electrophilic partner (aryl halide), while the boronic acid-substituted benzaldehyde acts as the nucleophilic partner (organoboron).

-

Palladium Catalyst: A palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the linchpin of the reaction. It facilitates the catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]

-

Role of the Base: A base, such as sodium carbonate, is crucial. It reacts with the boronic acid to form a more nucleophilic boronate complex, which is required for the efficient transfer of the aryl group to the palladium center during the transmetalation step.

-